molecular formula C15H23F9O B3031450 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol CAS No. 36096-97-6

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol

Cat. No. B3031450
Key on ui cas rn: 36096-97-6
M. Wt: 390.33 g/mol
InChI Key: SUBCOGZKZCCKOV-UHFFFAOYSA-N
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Patent
US06824882B2

Procedure details

To a slurry of 130.0 g of zinc powder in 500 mL of ethanol was added 5.0 g of acetic acid. A solution of 230.0 g of the crude 10-iodo-11-(nonafluorobutyl)-1-undecanol prepared above in 100 mL of ethanol was added dropwise with stirring over 1 hr. Then, the reaction mixture was heated at 50° C. for 4 hr. The mixture was filtered, and the filtrate was concentrated to a viscous, light yellow liquid. Bulb-to-bulb distillation of the liquid, in several portions, provided 97.3 g of 11-(nonafluorobutyl)-1-undecanol as a colorless solid, b.p. 160-200° C. at 0.05 torr (7 Pa).
Name
10-iodo-11-(nonafluorobutyl)-1-undecanol
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
130 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.I[CH:6]([CH2:17][C:18]([F:30])([F:29])[C:19]([F:28])([F:27])[C:20]([F:26])([F:25])[C:21]([F:24])([F:23])[F:22])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][OH:16]>C(O)C.[Zn]>[F:25][C:20]([F:26])([C:21]([F:22])([F:23])[F:24])[C:19]([F:27])([F:28])[C:18]([F:30])([F:29])[CH2:17][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][OH:16]

Inputs

Step One
Name
10-iodo-11-(nonafluorobutyl)-1-undecanol
Quantity
230 g
Type
reactant
Smiles
IC(CCCCCCCCCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
130 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring over 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a viscous, light yellow liquid
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation of the liquid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(C(CCCCCCCCCCCO)(F)F)(F)F)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 97.3 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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